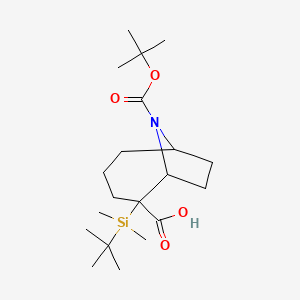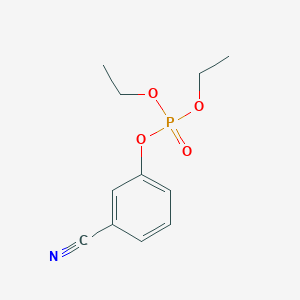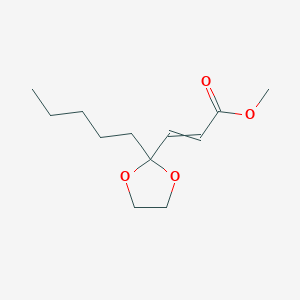![molecular formula C15H12Br4O2 B14303678 1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) CAS No. 112494-76-5](/img/structure/B14303678.png)
1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is an organic compound with a complex structure It consists of two benzene rings, each substituted with two bromine atoms and one methyl group, connected through a methylene bridge with two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) typically involves the reaction of 2,6-dibromo-4-methylphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge connecting the two phenol units via their oxygen atoms. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups present in the molecule.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) exerts its effects depends on its specific application. In chemical reactions, the methylene bridge and bromine atoms play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but without bromine atoms.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an additional ethylene bridge.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings instead of bromine atoms.
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
112494-76-5 |
|---|---|
Fórmula molecular |
C15H12Br4O2 |
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
1,3-dibromo-2-[(2,6-dibromo-4-methylphenoxy)methoxy]-5-methylbenzene |
InChI |
InChI=1S/C15H12Br4O2/c1-8-3-10(16)14(11(17)4-8)20-7-21-15-12(18)5-9(2)6-13(15)19/h3-6H,7H2,1-2H3 |
Clave InChI |
GJRJXZOUZSGSFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCOC2=C(C=C(C=C2Br)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


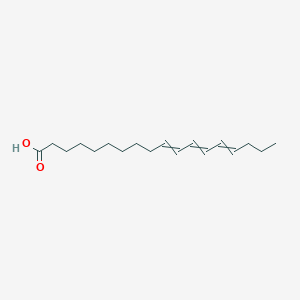


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

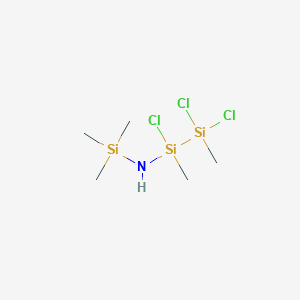
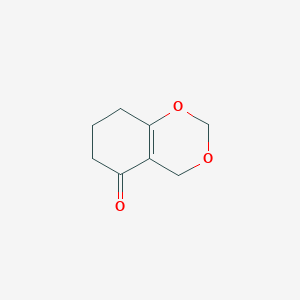
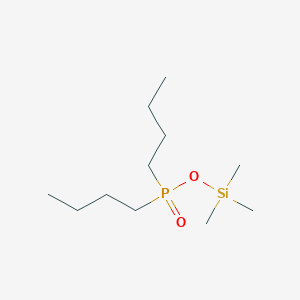
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
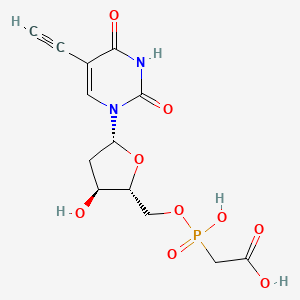
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
